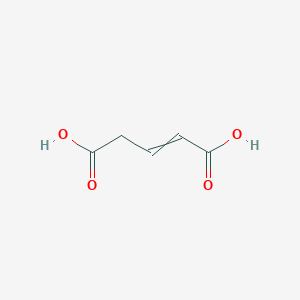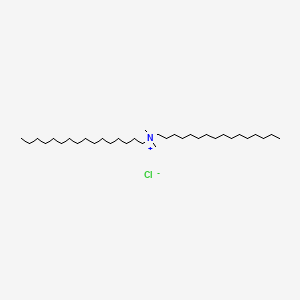
1-Propoxyphosphonoyloxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dipropoxyphosphinylradical typically involves the oxidation of phosphine derivatives. One common method is the oxidation of dipropoxyphosphine using oxidizing agents such as peroxides or other radical initiators . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of dipropoxyphosphinylradical is less common due to its high reactivity and instability. it can be generated in situ during specific chemical processes where phosphorus-centered radicals are required as intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propoxyphosphonoyloxypropane undergoes various types of chemical reactions, including:
Oxidation: The radical can be further oxidized to form phosphonyl radicals.
Reduction: It can be reduced back to its phosphine precursor.
Substitution: The radical can participate in substitution reactions with other radicals or molecules.
Common Reagents and Conditions
Common reagents used in reactions involving dipropoxyphosphinylradical include peroxides, radical initiators, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation by atmospheric oxygen .
Major Products Formed
The major products formed from reactions involving dipropoxyphosphinylradical depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of phosphonyl radicals, while reduction reactions can regenerate the phosphine precursor .
Applications De Recherche Scientifique
1-Propoxyphosphonoyloxypropane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Phosphorus-centered radicals are studied for their role in biological systems and potential therapeutic applications.
Medicine: Research is ongoing into the use of phosphorus-centered radicals in drug development and delivery systems.
Industry: This compound is used in the development of new materials with unique properties, such as high reactivity and stability
Mécanisme D'action
The mechanism of action of dipropoxyphosphinylradical involves its high reactivity and ability to form stable bonds with other molecules. The radical can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are crucial in many chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropoxyphosphinylradical include other phosphorus-centered radicals such as diphenylphosphinyl radical and phosphonyl radicals .
Uniqueness
1-Propoxyphosphonoyloxypropane is unique due to its specific structure and reactivity. Unlike other phosphorus-centered radicals, it has distinct properties that make it suitable for specific applications in chemistry and materials science .
Conclusion
This compound is a highly reactive phosphorus-centered radical with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
1-propoxyphosphonoyloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBGKAMVCZUNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-21-8 |
Source


|
| Record name | Dipropyl phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














